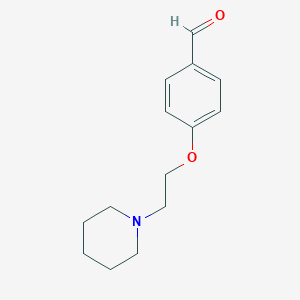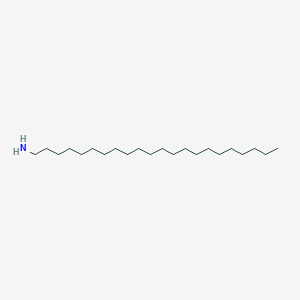
4-(2-(ピペリジン-1-イル)エトキシ)ベンズアルデヒド
概要
説明
The compound is involved in numerous chemical reactions and studies, often as a part of complex syntheses or as a target molecule for the development of pharmaceutical agents. Its relevance spans across different aspects of chemistry, including catalysis, molecular structure elucidation, and the exploration of its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes and reactions with other chemical agents. For instance, 2-Piperidino-1,1,2-triphenylethanol has been used as a catalyst for the enantioselective arylation of aldehydes, highlighting the potential synthetic routes that could involve or be adapted for 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (Fontes et al., 2004).
Molecular Structure Analysis
Research on compounds with similar structures, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insights into the molecular conformation, showing that the piperazine ring adopts a chair conformation, and highlights the importance of dihedral angles in the molecular structure (Faizi et al., 2016).
科学的研究の応用
薬理学的用途
4-(2-(ピペリジン-1-イル)エトキシ)ベンズアルデヒドは、ピペリジン誘導体であり、さまざまな医薬品に含まれているため、薬理学において重要な化合物のクラスです。 。それらは生物学的活性で知られており、数多くの薬物の合成に使用されています。 特に、この化合物は、潜在的な抗うつ効果を持つ分子の合成に関与している可能性があります。 .
有機合成
有機化学では、この化合物は、より複雑な分子の合成における前駆体または中間体として機能することができます。 その構造は、さまざまな置換ピペリジンの形成につながる可能性のある反応に適しており、これは医薬品化学において貴重です。 .
医薬品化学
ピペリジン部分は、医薬品化合物に共通の特徴です。 4-(2-(ピペリジン-1-イル)エトキシ)ベンズアルデヒドは、抗炎症剤やNMDA受容体拮抗薬などの潜在的な治療用途を持つ新しい化合物を開発するために使用できます。 .
神経科学
4-(2-(ピペリジン-1-イル)エトキシ)ベンズアルデヒドを含むピペリジンの誘導体は、神経科学研究に使用できます。 それらは、脳における神経伝達物質の再取り込みに不可欠なモノアミン輸送体の研究に関与している可能性があります。.
生化学
生化学では、この化合物は、酵素触媒反応などの生化学的プロセスの研究に使用できます。 また、重合プロセスを監視するための蛍光団の合成にも使用できます。 .
材料科学
4-(2-(ピペリジン-1-イル)エトキシ)ベンズアルデヒドは、特定の特性を持つ新規材料の合成のために材料科学で使用できます。 その誘導体は、さまざまな業界で潜在的な用途を持つ機能性材料を作成するための構成要素として使用できます。 .
特性
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,12H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLJTEXCGGSJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458003 | |
| Record name | 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26815-04-3 | |
| Record name | 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)


